trans-1,2-Dibenzoylethylene
Overview
Description
trans-1,2-Dibenzoylethylene is a chemical compound that has been studied in various contexts, including its reactions with other substances and its physical properties. The molecule consists of a vinyl group flanked by two benzoyl groups, which can undergo a range of chemical transformations .
Synthesis Analysis
The synthesis of trans-1,2-dibenzoylethylene and its derivatives can be achieved through various methods. For instance, trans-1,2-dichloroethylene can be converted to trans-1-chloroalkenes using Grignard reagents, which is a step towards synthesizing more complex molecules like sex pheromones . Additionally, trans-1,2-dibenzoylethylene can be copolymerized with diene monomers, although low temperatures are preferred to avoid side reactions such as the Diels-Alder reaction .
Molecular Structure Analysis
The molecular structure of trans-1,2-dibenzoylethylene has been elucidated through crystallographic studies. The molecule is centrosymmetric and adopts a cisoid conformation around the C=C-C=O group. The benzene rings and the CC(O)C and CCCC systems are planar, with specific dihedral angles indicating the planarity and orientation of these groups .
Chemical Reactions Analysis
trans-1,2-Dibenzoylethylene participates in various chemical reactions. It reacts with bromine and iodine vapors, yielding trans-adducts in quantitative yield, except when isomerization occurs prior to or during the bromination process . Photoaddition reactions with benzenoid compounds result in the formation of complex structures such as tetracyclo[3.3.0.02,8]octanes and semibullvalenes . The addition of nitrosyl chloride leads to the formation of isonitroso compounds and subsequent derivatives .
Physical and Chemical Properties Analysis
The physical state of trans-1,2-dibenzoylethylene has been characterized by measuring spin-lattice relaxation times, revealing a liquid-liquid phase transition at -16°C. This transition divides the liquid state into two distinct states, with different molecular motions dominating in each . The chemical shift of vinyl protons in the NMR spectrum of trans-1,2-dibenzoylethylene is affected by the anisotropy of the molecule, with the trans isomer experiencing a more pronounced deshielding effect due to the orientation of the vinyl protons relative to the carbonyl and phenyl groups .
Scientific Research Applications
Interaction with Bromine and Iodine Vapours
trans-1,2-Dibenzoylethylene demonstrates unique interactions with bromine and iodine vapours. In a study, it was found that upon exposure to bromine vapour at room temperature, trans-1,2-Dibenzoylethylene yields trans-adducts in quantitative yield. This reaction is significant in understanding the isomerisation process and the reaction mechanisms of solid dibenzoylethylenes with halogen vapours (Hadjoudis, 1973).
Copolymerization Properties
trans-1,2-Dibenzoylethylene has been studied for its copolymerization properties. It has been found to copolymerize effectively with various diene monomers. The polymerization process and the properties of the resulting copolymers offer insights into the application of trans-1,2-Dibenzoylethylene in materials science (Marvel & Galun, 1955).
Anisotropy Effects in NMR Spectroscopy
The compound has been used to teach undergraduate students about molecular modeling and diamagnetic anisotropy, particularly in demonstrating how anisotropy affects the chemical shift of vinyl protons in NMR spectroscopy (Shaw, Roane, & Nedd, 2002).
Liquid-Phase Catalytic Oxidation
trans-1,2-Dibenzoylethylene has been studied for its oxidation properties. Research indicates that it undergoes rapid oxidation in specific conditions, yielding several intermediate and final products. This reaction is key in understanding the oxidation mechanisms of similar organic compounds (Trusov, Madelis, & Édzhinya, 1994).
Reactions with N-Oxides
The compound has been used to study 1,3-dipolar cycloadditions, revealing insights into the reaction rates and mechanisms when interacting with N-oxides. Such studies contribute to a broader understanding of organic reaction mechanisms (Tada, Yamada, & Toda, 1978).
Safety And Hazards
properties
IUPAC Name |
(E)-1,4-diphenylbut-2-ene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXGQSQHAXLPK-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063284, DTXSID70883625 | |
Record name | 2-Butene-1,4-dione, 1,4-diphenyl- | |
Source | EPA DSSTox | |
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Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883625 | |
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Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Dibenzoylethylene | |
CAS RN |
959-28-4, 4070-75-1 | |
Record name | trans-1,2-Dibenzoylethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959284 | |
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Record name | 1,2-Dibenzoylethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzoylethylene | |
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Record name | trans-1,4-dione | |
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Record name | 2-Butene-1,4-dione, 1,4-diphenyl- | |
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Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |
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Record name | 2-Butene-1,4-dione, 1,4-diphenyl- | |
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Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |
Source | EPA DSSTox | |
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Record name | 1,4-diphenylbut-2-ene-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (E)-1,4-diphenyl-2-butene-1,4-dione | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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